molecular formula C9H8N2O B1365240 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 67058-71-3

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B1365240
CAS No.: 67058-71-3
M. Wt: 160.17 g/mol
InChI Key: VVNOWWBAXYETQZ-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Identification and Characterization

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone and its derivatives have been identified and characterized using various analytical techniques. For instance, a related compound, 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, was characterized using techniques like gas chromatography–mass spectrometry and X-ray crystallography, which are crucial in forensic and clinical laboratories for identifying similar compounds (Bijlsma et al., 2015).

Synthesis and Antimicrobial Activity

Synthetic derivatives of this compound have been studied for their potential antibacterial and plant growth regulatory activities. For example, derivatives containing the pyridine moiety showed antifungal and plant growth regulatory activities (Jian‐Bing Liu et al., 2007).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques have enabled the creation of innovative derivatives of this compound. For instance, a study explored the use of a domino four-component condensation reaction to create poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties (Hussein et al., 2019).

Catalytic Behavior in Chemical Reactions

Compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to prepare tridentate ligands for iron(II) and cobalt(II) dichloride, which showed significant catalytic activities in reactions like ethylene oligomerization (Wen‐Hua Sun et al., 2007).

Quantum Mechanical Modeling

Quantum mechanical modeling studies have been conducted to understand the reactivities, structures, and vibrational properties of derivatives like 1-5-(difluoromethyl-1H-pyrrol-2-yl-) ethanone, providing insights into their chemical behavior (Cataldo et al., 2014).

Potential Medical Applications

Some derivatives have been evaluated for their antiangiogenic and tumor growth inhibitory effects, demonstrating potential therapeutic applications. For example, dienone pyridine ethanone curcumin analogues showed significant effects against mouse Ehrlich ascites tumorin vivo (Chandru et al., 2008).

Ultrasound-Assisted Synthesis

Advancements in synthesis methods include the use of ultrasound irradiation to prepare derivatives of this compound. This technique offers advantages like shorter reaction times and higher yields, indicating its potential for large-scale production (Abdula et al., 2018).

Structural and Vibrational Studies

Structural and vibrational studies of these compounds, including their derivatives, provide valuable insights into their properties and potential applications. For example, studies on the title compound 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, have helped understand its spectral and geometrical data, further contributing to the field of material science (Louroubi et al., 2019).

Novel Synthesis Processes

Innovative synthesis processes for compounds like 1-(6-Bromo-Pyridin-3-yl)-Ethanone have been developed, showcasing the versatility and potential of these compounds in various chemical reactions and applications (Zeng-sun Jin, 2015).

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-4-11-9-5-10-3-2-7(8)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNOWWBAXYETQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473999
Record name 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-71-3
Record name 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Ref.: J. Org. Chem. 2002, 67, 6226-6227) 6-Azaindole (2.5 g, 21.25 mmol) is added to a stirred suspension of AlCl3 (11.3 g, 84.5 mmol) in CH2Cl2 (150 mL). After stirring at rt for 1 h, acetyl chloride (6.65 g, 84.5 mmol) is added drop wise and the resulting mixture is stirred for 18 h. The mixture is cooled to 0° C., quenched with MeOH (75 mL) and stirred for 1 h. Silica gel (40 mL), MeOH and DCM are added to the mixture, the solvents are removed under vacuum and the residue is purified by silica gel chromatography eluting with 10% MeOHl in DCM to afford 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)-ethanone (1.52 g, 45%). MS: 161 (M+H); 1H NMR (300 MHz, CD3OD): δ 9.20 (s, 1H), 8.95 (s, H), 7.82(d, 1H), 8.72 (d, 1H), 8.43 (d, 1-H), 2.64(s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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